molecular formula C13H14ClNO B3420553 ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)- CAS No. 194669-37-9

ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-

Cat. No.: B3420553
CAS No.: 194669-37-9
M. Wt: 235.71 g/mol
InChI Key: YSEXRKIDWWQBJD-UHFFFAOYSA-N
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Description

“Ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-” is a synthetic organic compound that belongs to the class of chlorinated ketones. This compound is characterized by the presence of a chloro group attached to the ethanone moiety and a phenyl-substituted dihydropyridine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-” typically involves the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Ketone Formation: The final step involves the formation of the ethanone moiety, which can be achieved through various oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to optimize the reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, derivatives of this compound may be studied for their potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-chloro-1-(4-phenyl-1(2H)-pyridinyl)-: Similar structure but without the dihydro component.

    Ethanone, 2-bromo-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-: Bromine instead of chlorine.

    Ethanone, 2-chloro-1-(3,6-dihydro-4-methyl-1(2H)-pyridinyl)-: Methyl group instead of phenyl.

Uniqueness

The uniqueness of “ethanone, 2-chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)-” lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group and the phenyl-substituted dihydropyridine ring can confer distinct chemical and pharmacological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c14-10-13(16)15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEXRKIDWWQBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196803
Record name 2-Chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194669-37-9
Record name 2-Chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194669-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(3,6-dihydro-4-phenyl-1(2H)-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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